REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:8]=[CH:7][N:6]=1>C(O)C>[NH:2]([C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:8]=[CH:7][N:6]=1)[NH2:3] |f:0.1|
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Name
|
|
Quantity
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17.7 mL
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Type
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reactant
|
Smiles
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O.NN
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Name
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|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)N1CCCCC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
With stirring and at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction solution is stirred at 80° C. for a further 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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For work-up, the mixture is concentrated under reduced pressure
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Type
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STIRRING
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Details
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the residue is stirred in water
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Type
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FILTRATION
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Details
|
the precipitated solid is filtered off
|
Type
|
WASH
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Details
|
the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
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the product is dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
N(N)C1=NC=NC(=C1)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |